molecular formula C18H12F2N2O3S B5970461 Acetamide, N-(3,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-

Acetamide, N-(3,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-

Cat. No.: B5970461
M. Wt: 374.4 g/mol
InChI Key: PXBAIHBMCYEWLB-UHFFFAOYSA-N
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Description

Acetamide, N-(3,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group and a naphtho[1,8-cd]isothiazole moiety

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2O3S/c19-13-8-7-12(9-14(13)20)21-17(23)10-22-15-5-1-3-11-4-2-6-16(18(11)15)26(22,24)25/h1-9H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBAIHBMCYEWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the naphtho[1,8-cd]isothiazole core, followed by the introduction of the difluorophenyl group and the acetamide moiety. Common reagents used in these reactions include fluorinating agents, acylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of acetamides and related structures.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound and its derivatives may be investigated for their potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(3,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamides with different substituents on the phenyl ring or variations in the naphtho[1,8-cd]isothiazole core. Examples include:

  • Acetamide, N-(3,4-dichlorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-
  • Acetamide, N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-

Uniqueness

The uniqueness of Acetamide, N-(3,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group may enhance its stability, reactivity, or biological activity compared to other similar compounds.

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